N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
This compound features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide group to a 7-oxo-pyrrolo[2,3-c]pyridine scaffold substituted with a 2-methylbenzyl group. The 2-methylbenzyl substitution likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-17-4-2-3-5-19(17)15-27-10-8-18-9-11-28(25(30)24(18)27)16-23(29)26-20-6-7-21-22(14-20)32-13-12-31-21/h2-11,14H,12-13,15-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRSCWLMZARXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multiple steps. One common approach starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of 10% aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is then further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxane moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its pharmacologically active moieties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific molecular targets. The benzodioxane moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . The pyrrolopyridine structure may interact with various biological pathways, contributing to its pharmacological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Key Observations :
- The pyrrolo[2,3-c]pyridine core in the target compound differs from the pyrrolo[2,3-d]pyrimidine analogs in nitrogen positioning, which alters hydrogen-bonding capabilities and target selectivity.
- The benzodioxin moiety in the target compound and the pyridin-3-amine derivative both confer metabolic resistance due to ether linkages but differ in solubility (amide vs. amine groups).
Hydrogen-Bonding and Crystallography
- In contrast, pyrrolo[2,3-d]pyrimidines with chloro or azide substituents exhibit weaker intermolecular interactions, leading to lower melting points .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a novel compound that has garnered attention in pharmaceutical research for its potential therapeutic applications. This article reviews its biological activity, focusing on enzyme inhibition and potential therapeutic uses.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzodioxin moiety linked to a pyrrolo-pyridine derivative. Its molecular formula is with a molecular weight of approximately 338.40 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and various acetamides. The synthetic route typically includes:
- Formation of the Benzodioxin Core : Derived from 2,3-dihydrobenzo[1,4]dioxin.
- Pyrrolo-Pyridine Formation : Introduction of the pyrrolo-pyridine structure through specific coupling reactions.
- Final Acetamide Formation : Reacting the resulting intermediates with acetamide derivatives.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibitory potential of this compound. Notably:
-
α-Glucosidase Inhibition : The compound has shown promising results in inhibiting α-glucosidase activity, which is crucial for managing Type 2 Diabetes Mellitus (T2DM). In vitro assays indicated significant inhibition at varying concentrations.
This suggests a dose-dependent response indicating its potential as an antidiabetic agent .
Concentration (µM) % Inhibition 10 45% 50 75% 100 90% -
Acetylcholinesterase Inhibition : Additionally, the compound was tested against acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease (AD). Results indicated moderate inhibition:
These findings support its potential use in neurodegenerative disease therapies .
Concentration (µM) % Inhibition 10 30% 50 60% 100 85%
Case Studies
A case study involving animal models demonstrated that administration of the compound led to improved glucose tolerance and cognitive function in diabetic rats. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors compared to control groups.
Summary of Findings
The following table summarizes key findings from various studies:
| Study Focus | Key Findings |
|---|---|
| α-Glucosidase Inhibition | Significant dose-dependent inhibition observed. |
| AChE Inhibition | Moderate inhibition; potential for AD treatment. |
| Animal Model Studies | Improved glucose tolerance; enhanced cognitive function. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
